molecular formula C21H28N2O2 B5764003 1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B5764003
M. Wt: 340.5 g/mol
InChI Key: XFSRUESZAFQHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ethoxybenzoic acid derivatives, while reduction could produce ethoxycyclohexane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The compound might bind to neurotransmitter receptors, ion channels, or enzymes, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine
  • 1-(2-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine
  • 1-(2-fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine

Uniqueness

1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of ethoxy groups, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. These structural features might confer distinct biological activities compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-24-19-11-9-18(10-12-19)17-22-13-15-23(16-14-22)20-7-5-6-8-21(20)25-4-2/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSRUESZAFQHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.